molecular formula C16H21ClN2O2 B7562147 (2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide

(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide

Cat. No. B7562147
M. Wt: 308.80 g/mol
InChI Key: JBGZCNUHKYGYQR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide, also known as CMMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of enamide derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of (2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide is not fully understood. However, it has been proposed that this compound may modulate the activity of several enzymes, including COX-2 and LOX, which are involved in the inflammatory response. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in response to lipopolysaccharide (LPS) stimulation. This compound has also been found to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide in lab experiments is its ability to modulate the activity of several enzymes, including COX-2 and LOX, which are involved in the inflammatory response. This compound has also been found to exhibit anti-inflammatory, analgesic, and antitumor effects, making it a potentially useful compound for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of (2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the study of the molecular mechanisms underlying the anti-inflammatory, analgesic, and antitumor effects of this compound. Additionally, the potential toxicity of this compound should be further investigated to determine its safety for use in vivo.

Synthesis Methods

The synthesis of (2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide involves the reaction of 3-chlorobenzaldehyde with morpholine and propylamine in the presence of acetic acid and acetic anhydride to form the intermediate product, 3-(3-chlorophenyl)-N-propylmorpholine-4-carbaldehyde. This intermediate is then reacted with propenamide in the presence of sodium ethoxide to yield the final product, this compound.

Scientific Research Applications

(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been found to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-15-4-1-3-14(13-15)5-6-16(20)18-7-2-8-19-9-11-21-12-10-19/h1,3-6,13H,2,7-12H2,(H,18,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGZCNUHKYGYQR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCNC(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824296
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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